(2-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (2-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a triazolopyrimidine ring, and a piperazine ring . It is part of a class of compounds that have been found to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of related triazole derivatives has been reported to involve the reaction of alkynes, TMSN3, and ethers by copper catalysis . The target products were obtained in high yield (86%) at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. For instance, the reaction of related compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives has been reported to afford the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-HIV Activity
Researchers have explored indole derivatives as potential anti-HIV agents:
- A Pfizer patent filed in 2007 described the synthesis of 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine , which showed anti-HIV-1 activity .
- Notably, a compound containing a 4-amino-substituted 7-hydroxy-1,2,3-triazolo[4,5-d]pyridazine exhibited remarkable potency (IC50 of 0.023 μM) as an IDO1 inhibitor .
Other Biological Activities
Indole derivatives also exhibit various other biological activities:
Mechanism of Action
The mechanism of action of this compound is likely to be related to its ability to interact with various biological targets. For instance, related pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that is an appealing target for cancer treatment .
Future Directions
The future research directions for this compound could include further exploration of its biological activities and potential therapeutic applications. For instance, related compounds have shown promise as potential anti-cancer agents . Further studies could also explore the synthesis of new derivatives and analogs of this compound, as well as detailed investigations of its mechanism of action .
properties
IUPAC Name |
(2-chlorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN7O/c22-17-7-2-1-6-16(17)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)15-5-3-4-14(23)12-15/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEYRSVLTDPYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
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